molecular formula C10H8ClNS B4354512 7-Chloro-4-methylquinoline-2-thiol CAS No. 7471-19-4

7-Chloro-4-methylquinoline-2-thiol

Cat. No.: B4354512
CAS No.: 7471-19-4
M. Wt: 209.70 g/mol
InChI Key: LSEISBSNELHXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-methylquinoline-2-thiol is a synthetically useful quinoline derivative that serves as a key intermediate in medicinal chemistry and drug discovery research. Quinoline scaffolds are recognized as privileged structures in pharmaceutical development, exhibiting a wide range of biological activities . Specifically, 7-chloroquinoline derivatives have been extensively investigated as promising scaffolds for developing novel anticancer agents . These compounds can be designed to function as growth inhibitors by inducing cell cycle arrest, notably in the G0/G1 phase, and triggering apoptosis in cancer cells . The mechanism of action for related compounds has also been shown to involve the inhibition of DNA and RNA synthesis, leading to cellular damage . The presence of both chlorine and thiol functional groups on the quinoline core makes this compound a versatile precursor for further chemical exploration. The thiol group, in particular, is a reactive handle that can participate in various transformations, including the formation of thioether derivatives . Such sulfur-containing quinoline analogs are of significant research interest for optimizing antiproliferative activities and achieving cancer cell selectivity . This compound is intended for research applications only, such as in the synthesis of novel bioactive molecules and the investigation of structure-activity relationships (SAR). Researchers will find it valuable for constructing targeted libraries for biological screening. For Research Use Only (RUO). Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

7-chloro-4-methyl-1H-quinoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEISBSNELHXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388218
Record name 7-Chloro-4-methylquinoline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-19-4
Record name NSC403557
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-4-methylquinoline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methylquinoline-2-thiol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 7-chloroquinoline with methylthiol in the presence of a base can yield this compound. Another method involves the use of ultrasound irradiation to facilitate the reaction, which has been shown to improve yields and reaction times .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methylquinoline-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding quinoline derivative without the thiol group.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Quinoline derivatives without the thiol group.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-4-methylquinoline-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of antimicrobial and anticancer agents, where the compound can disrupt essential biological processes in pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

    7-chloroquinoline: Lacks the methyl and thiol groups, resulting in different chemical properties and biological activities.

    4-methylquinoline: Lacks the chlorine and thiol groups, leading to variations in reactivity and applications.

    2-quinolinethiol: Lacks the chlorine and methyl groups, affecting its overall chemical behavior.

Uniqueness

7-Chloro-4-methylquinoline-2-thiol is unique due to the combination of the chlorine atom, methyl group, and thiol group on the quinoline ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Q & A

Q. What are the key synthetic routes for 7-Chloro-4-methylquinoline-2-thiol, and how can intermediates be optimized?

The compound is synthesized via multi-step reactions, often starting with halogenated quinoline precursors. A common intermediate, such as 4-azido-6-methoxy-2-methylquinoline, can be functionalized using propargyl alcohol to introduce thiol groups . Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity) and monitoring intermediates via TLC or HPLC. For example, hydrazine hydrate is used to deprotect phthalimido intermediates, requiring strict pH control (~6) to avoid side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Determines molecular conformation and hydrogen-bonding patterns (e.g., dihedral angles between quinoline and substituents) .
  • NMR spectroscopy : Identifies substitution patterns (e.g., chlorine at C7, methyl at C4) and purity.
  • Mass spectrometry : Confirms molecular weight (e.g., 207.66 g/mol) and detects isotopic chlorine signatures .
  • HPLC : Assesses purity (>95%) and stability under varying storage conditions .

Q. How should researchers design initial biological activity screens for this compound?

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Plasmodium falciparum (antimalarial), Candida albicans (antifungal), and Staphylococcus aureus (antibacterial) .
  • Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HepG2) to establish selectivity indices .
  • Dosage ranges : Start with 1–100 µM, adjusting based on IC₅₀ values from dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at C2 to enhance thiol reactivity. Compare with analogs like 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid to assess steric effects .
  • Bioisosteric replacements : Replace the thiol group with sulfonamide or triazole moieties to improve metabolic stability .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to malaria protease PfSUB1 or fungal CYP51 .

Q. What experimental strategies address contradictions in reported biological data?

  • Reproducibility checks : Validate assays across multiple labs using standardized protocols (e.g., fixed incubation times for antimalarial screens) .
  • Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity .
  • Species-specific responses : Test in alternative models (e.g., Plasmodium berghei in mice vs. P. falciparum in vitro) to reconcile discrepancies .

Q. How does environmental stability impact experimental outcomes, and how can it be controlled?

  • Storage conditions : Store at 4°C in sealed, desiccated containers to prevent hydrolysis of the thiol group .
  • Light sensitivity : Use amber vials to avoid photodegradation, confirmed via UV-Vis spectroscopy .
  • Aerosol prevention : Employ fume hoods with HEPA filters during weighing to minimize oxidative degradation .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Enzyme inhibition assays : Test against Plasmodium dihydroorotate dehydrogenase (DHODH) or fungal lanosterol 14α-demethylase .
  • Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction in cancer cells .
  • Genomic profiling : Perform RNA-seq on treated pathogens to identify dysregulated pathways (e.g., heme detoxification in malaria) .

Methodological Notes

  • Data validation : Cross-reference findings with structural analogs (e.g., 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid) to confirm target specificity .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-4-methylquinoline-2-thiol
Reactant of Route 2
7-Chloro-4-methylquinoline-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.